(13S,17R)-16-(thiophene-2-carbonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene
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Overview
Description
The compound “(13S,17R)-16-(thiophene-2-carbonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene” is a complex organic molecule featuring a unique tetracyclic structure. This compound includes a thiophene ring, which is a five-membered ring containing sulfur, and several oxygen and nitrogen atoms integrated into its framework. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of complex organic molecules like this one typically involves multiple steps, including the formation of the core tetracyclic structure and the introduction of functional groups such as the thiophene-2-carbonyl group. Common synthetic routes may include:
Cyclization reactions: To form the tetracyclic core.
Functional group transformations: To introduce the thiophene-2-carbonyl group and other substituents.
Protecting group strategies: To protect sensitive functional groups during intermediate steps.
Industrial Production Methods
Industrial production of such compounds may involve:
Optimization of reaction conditions: To maximize yield and purity.
Scale-up processes: To transition from laboratory-scale synthesis to industrial-scale production.
Purification techniques: Such as crystallization, chromatography, and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Material Science:
Biology
Biological Activity: Investigation of potential antimicrobial, antiviral, or anticancer properties.
Biochemical Studies: Use as a probe or tool in studying biological pathways and mechanisms.
Medicine
Drug Development: Exploration of therapeutic potential for various diseases.
Diagnostic Tools: Development of diagnostic agents or imaging probes.
Industry
Chemical Industry: Use in the synthesis of other complex molecules or as an intermediate in chemical processes.
Pharmaceutical Industry:
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or replication.
Disrupting cellular processes: Leading to cell death or altered function.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring.
Tetracyclic compounds: Molecules with similar tetracyclic structures.
Oxygen and nitrogen-containing heterocycles: Compounds with similar functional groups.
Uniqueness
The uniqueness of the compound lies in its specific combination of a thiophene-2-carbonyl group with a complex tetracyclic structure, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C19H15NO3S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[(13R,17S)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C19H15NO3S/c21-19(16-6-3-9-24-16)20-18-13(11-23-20)10-22-15-8-7-12-4-1-2-5-14(12)17(15)18/h1-9,13,18H,10-11H2/t13-,18+/m1/s1 |
InChI Key |
OYQUETXCQXMWSO-ACJLOTCBSA-N |
Isomeric SMILES |
C1[C@@H]2CON([C@@H]2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC=CS5 |
Canonical SMILES |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
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